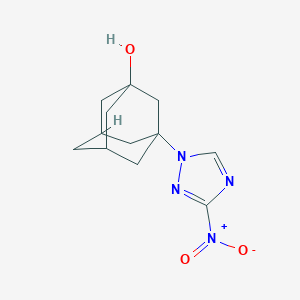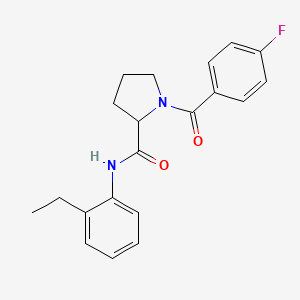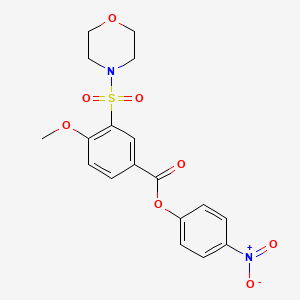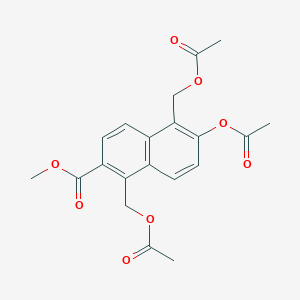
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol is a compound that combines the structural features of adamantane and triazole Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol typically involves the reaction of 1-adamantanol with 3-nitro-1,2,4-triazole. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1-adamantanol and 3-nitro-1,2,4-triazole.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The key steps include:
Raw Material Preparation: Sourcing and purifying 1-adamantanol and 3-nitro-1,2,4-triazole.
Reaction Setup: Using reactors designed for optimal mixing and temperature control.
Product Isolation: Purification of the final product through techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more reactive species.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-energy compounds and polymers.
作用机制
The mechanism of action of 3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The triazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes.
相似化合物的比较
Similar Compounds
3-(3-Nitro-1,2,4-triazol-1-yl)adamantane: Lacks the hydroxyl group, affecting its reactivity and solubility.
1-(3-Nitro-1,2,4-triazol-1-yl)adamantan-2-ol: Differently substituted, leading to variations in chemical properties and applications.
3-(1,2,4-Triazol-1-yl)adamantan-1-ol:
Uniqueness
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol is unique due to the presence of both the nitro group and the hydroxyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-12-4-8-1-9(5-12)3-11(2-8,6-12)15-7-13-10(14-15)16(18)19/h7-9,17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPFSQCTHGMSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N4C=NC(=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(MORPHOLIN-4-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6109167.png)
![N-benzyl-1-cyclopropyl-N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6109174.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-6-quinoxalinamine trifluoroacetate](/img/structure/B6109182.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6109188.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B6109192.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B6109193.png)
![2-[(3-Bromo-4-methoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6109195.png)

![2-amino-7-[(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6109213.png)

![N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B6109237.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6109255.png)
![ethyl 3-(4-fluorobenzyl)-1-[(8-fluoro-2-quinolinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6109260.png)

